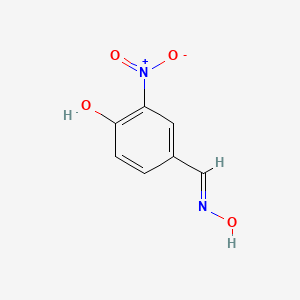

4-Hydroxy-3-nitrobenzaldehyde oxime

説明

Contextual Significance of Oxime Derivatives in Organic Synthesis and Medicinal Chemistry

Oximes, characterized by the RR'C=N-OH functional group, are a cornerstone of modern organic and medicinal chemistry. numberanalytics.com Their significance stems from their versatile reactivity and diverse biological activities. nih.gov

In organic synthesis , oximes are highly valued as stable intermediates. numberanalytics.com They are commonly prepared through the condensation of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.org This reaction is also useful for the protection and purification of carbonyl compounds. nih.govorientjchem.org Furthermore, oximes serve as crucial precursors for synthesizing a variety of other organic compounds, including:

Amines , via reduction. wikipedia.orgnumberanalytics.com

Nitriles , through dehydration. numberanalytics.comnumberanalytics.com

Heterocyclic compounds , which are of great pharmacological interest. nih.govresearchgate.net

Amides , via the Beckmann rearrangement, a reaction of significant industrial importance, such as in the production of caprolactam, the precursor to Nylon-6. nih.gov

In medicinal chemistry , the oxime moiety is a recognized pharmacophore, a structural feature responsible for a drug's biological activity. researchgate.net Oxime derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. nih.govencyclopedia.pub Notably, oximes are renowned for their use as antidotes against organophosphate nerve agent poisoning by reactivating the enzyme acetylcholinesterase. nih.govnih.gov Pralidoxime is a well-known FDA-approved oxime for this purpose. nih.gov Additionally, several FDA-approved cephalosporin (B10832234) antibiotics, such as cefuroxime (B34974) and ceftizoxime, incorporate an oxime functional group, which enhances their efficacy and spectrum of antimicrobial activity. nih.govencyclopedia.pubnih.gov

Overview of Nitro- and Hydroxy-Substituted Benzaldehyde (B42025) Analogues in Diverse Chemical Applications

The benzaldehyde scaffold, when substituted with nitro (-NO₂) and hydroxyl (-OH) groups, gives rise to a class of compounds with significant utility in various chemical fields. The electronic properties of these substituents are key to their reactivity.

Nitro-substituted benzaldehydes are valuable intermediates in the synthesis of fine chemicals, including pharmaceuticals, dyes, and pesticides. psu.edu The strong electron-withdrawing nature of the nitro group makes the aldehyde's carbonyl carbon more electrophilic and thus more reactive toward nucleophiles. wiserpub.com This heightened reactivity is exploited in numerous organic reactions. researchgate.net For instance, m-nitrobenzaldehyde is a precursor for substances used in anti-infective and anti-inflammatory drugs, as well as in the manufacture of azo dyes and agrochemicals. sarchemlabs.com Nitrobenzaldehydes are also used to synthesize Schiff bases, which act as ligands in coordination chemistry and as catalysts. wiserpub.com

Hydroxy-substituted benzaldehydes , also known as phenolic aldehydes, are important in synthetic and medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor and can be easily converted to an ether or ester, providing a handle for further molecular modification. mdpi.com These compounds are precursors to Schiff bases, which are studied for their tautomerism (the migration of a proton, often from the hydroxyl group to the imine nitrogen) and their potential applications in creating photochromic materials. nih.gov Some hydroxyl-substituted benzaldehyde derivatives have been investigated for their ability to inhibit enzymes and for their cytotoxic properties against cancer cell lines. mdpi.com The presence of a hydroxyl group ortho or para to a nitro group can significantly increase the acidity of the phenol (B47542). nih.gov

Historical Perspective on the Evolution of Benzaldehyde Oxime Chemistry

The history of benzaldehyde oxime chemistry is intertwined with the broader development of organic chemistry. Benzaldehyde, the parent compound, was first isolated in 1803 from bitter almonds. mdpi.com Its synthesis by Friedrich Wöhler and Justus von Liebig in 1832 was a landmark event. mdpi.com

The field of oxime chemistry began in the 19th century, with the term "oxime" being a combination of "oxygen" and "imine". numberanalytics.comwikipedia.org The first oxime was synthesized during this period, marking the discovery of a new class of nitrogen-containing compounds. numberanalytics.com Early research into the derivatives of benzaldehyde soon included the study of its oximes. A notable paper by Charles M. Luxmoore published in the Journal of the Chemical Society, Transactions in 1896, was dedicated to the oximes of benzaldehyde and their derivatives, indicating that by the late 19th century, this specific area was already a subject of detailed scientific investigation. rsc.org These early studies laid the groundwork for understanding the synthesis, structure, and reactivity of benzaldehyde oximes, including their isomeric forms (E and Z isomers), which would become crucial for their later application in synthesis and medicinal chemistry. nih.govwikipedia.org

Research Rationale and Strategic Objectives for 4-Hydroxy-3-nitrobenzaldehyde (B41313) Oxime Investigations

The specific interest in 4-Hydroxy-3-nitrobenzaldehyde oxime stems from its potential as a versatile synthetic intermediate for creating novel, biologically active molecules. The rationale for its investigation is built upon the combined chemical properties of its three key functional groups: the oxime, the nitro group, and the hydroxyl group.

The primary strategic objective in studying this compound is its use as a building block. Research has shown that its precursor, 4-Hydroxy-3-nitrobenzaldehyde, is a key intermediate in the synthesis of:

Novel amodiaquine (B18356) analogs , which are being investigated as potential antimalarial and antifilarial compounds. chemicalbook.com

Hydrazone derivatives , which have been synthesized and evaluated for their antimicrobial activities. chemicalbook.com

4-hydroxy-3-nitrocinnamic acid , another synthetic intermediate. chemicalbook.com

By converting the aldehyde to its oxime, researchers introduce a functional group known for a broad range of pharmacological activities. nih.gov The presence of the electron-withdrawing nitro group and the phenolic hydroxyl group influences the electronic environment of the aromatic ring, affecting the reactivity and properties of the entire molecule. nih.govbeilstein-journals.org

Therefore, the key research objectives for investigations involving this compound include:

Synthesis and Characterization: Developing efficient methods for the synthesis of the oxime from its aldehyde precursor and fully characterizing its chemical and physical properties.

Exploration of Synthetic Utility: Using the oxime as a starting material to synthesize new series of compounds, such as esters, ethers, or more complex heterocyclic structures, by leveraging the reactivity of the oxime and hydroxyl moieties.

Biological Screening: Evaluating the synthesized derivatives for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, based on the known potential of the oxime pharmacophore.

Chemical Compound Data

Table 1: Properties of 4-Hydroxy-3-nitrobenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 3011-34-5 | chemicalbook.comsigmaaldrich.combiosynth.com |

| Molecular Formula | C₇H₅NO₄ | biosynth.combldpharm.com |

| Molecular Weight | 167.12 g/mol | biosynth.combldpharm.com |

| Appearance | Yellow-brown to brown powder | chemicalbook.com |

| Melting Point | 140-142 °C | chemicalbook.comsigmaaldrich.com |

| SMILES | O=Cc1ccc(O)c(c1)N+=O | sigmaaldrich.com |

| InChI Key | YTHJCZRFJGXPTL-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(E)-hydroxyiminomethyl]-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-7-2-1-5(4-8-11)3-6(7)9(12)13/h1-4,10-11H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAOGVGRPYOBEJ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Hydroxy 3 Nitrobenzaldehyde Oxime

Direct Oxime Formation Protocols

The direct formation of 4-Hydroxy-3-nitrobenzaldehyde (B41313) oxime from its corresponding aldehyde is a fundamental transformation that can be achieved through several protocols, ranging from conventional condensation reactions to more environmentally benign green chemistry approaches.

Conventional Condensation of 4-Hydroxy-3-nitrobenzaldehyde with Hydroxylamine (B1172632) Hydrochlorides

The most common and well-established method for the synthesis of oximes is the condensation reaction between an aldehyde or ketone and hydroxylamine or its salt, typically hydroxylamine hydrochloride. In a typical procedure for a related compound, 4-nitrobenzaldehyde (B150856), the aldehyde is dissolved in a suitable solvent such as ethanol. To this warm solution, hydroxylamine hydrochloride and a base, like sodium acetate (B1210297) trihydrate, are added, and the mixture is heated under reflux. nih.gov The base is necessary to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thus freeing the hydroxylamine to react with the carbonyl group of the aldehyde. The reaction proceeds via a nucleophilic addition of the hydroxylamine to the aldehyde, followed by dehydration to form the oxime. After the reaction is complete, the product is typically precipitated by the addition of water, filtered, and purified by recrystallization. nih.gov

A similar procedure can be applied for the synthesis of 4-Hydroxy-3-nitrobenzaldehyde oxime. The starting material, 4-Hydroxy-3-nitrobenzaldehyde, is commercially available. nih.gov The reaction involves dissolving 4-Hydroxy-3-nitrobenzaldehyde in an alcohol, followed by the addition of hydroxylamine hydrochloride and a base. The presence of the hydroxyl and nitro groups on the aromatic ring can influence the reactivity of the aldehyde group and the solubility of the product, potentially requiring adjustments to the reaction conditions.

Optimization of Reaction Parameters: Catalyst Effects and Stoichiometric Considerations

The efficiency of oxime formation can be significantly influenced by various reaction parameters, including the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. While specific optimization studies for this compound are not extensively documented, general principles of oxime synthesis can be applied.

Catalyst Effects: The condensation reaction is often catalyzed by either acid or base. In the conventional method using hydroxylamine hydrochloride, the addition of a base like sodium acetate is crucial for liberating the free hydroxylamine. The choice and amount of base can affect the reaction rate and yield. Stronger bases may accelerate the reaction but can also lead to side reactions, especially in the presence of other functional groups. For the synthesis of related oximes, iridium-based catalysts have been explored for the hydrogenation of oximes to hydroxylamines, highlighting the importance of catalyst development in this area. incatt.nl

Stoichiometric Considerations: The molar ratio of the reactants is a critical factor. Typically, a slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the aldehyde. For instance, in the synthesis of 4-nitrobenzaldehyde oxime, a molar ratio of 1:1.2 of the aldehyde to hydroxylamine hydrochloride has been reported. nih.gov The amount of base is also important, with a significant excess sometimes employed to drive the reaction to completion. nih.gov Optimization of these stoichiometric ratios for 4-Hydroxy-3-nitrobenzaldehyde would involve systematically varying the amounts of hydroxylamine hydrochloride and the base to maximize the yield of the desired oxime while minimizing the formation of byproducts.

The following table summarizes the typical stoichiometry used in the synthesis of a similar compound, 4-nitrobenzaldehyde oxime, which can serve as a starting point for the optimization of this compound synthesis.

| Reactant | Moles | Molar Ratio (to Aldehyde) |

| 4-Nitrobenzaldehyde | 0.005 | 1 |

| Hydroxylamine Hydrochloride | 0.006 | 1.2 |

| Sodium Acetate Trihydrate | 0.015 | 3 |

This data is for the synthesis of 4-nitrobenzaldehyde oxime and serves as a general guideline. nih.gov

Green Chemistry Approaches: Microwave-Assisted and Catalyst-Free Syntheses in Aqueous Media

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For oxime synthesis, this has led to the exploration of microwave-assisted reactions and catalyst-free systems in aqueous media.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. nih.gov For the synthesis of oximes, microwave-assisted methods can be performed under solvent-free or aqueous conditions, aligning with the principles of green chemistry. rsc.org While specific microwave-assisted synthesis of this compound is not detailed in the reviewed literature, the general approach involves mixing the aldehyde and hydroxylamine hydrochloride, with or without a catalyst, and irradiating the mixture in a microwave reactor. The efficiency of this method is attributed to the rapid and uniform heating of the reaction mixture. nih.gov

Catalyst-Free Syntheses in Aqueous Media: The use of water as a solvent is highly desirable from a green chemistry perspective. Catalyst-free methods for the synthesis of aryl oximes in aqueous media have been reported. In one study, various aryl aldehydes were successfully converted to their corresponding oximes in high yields by reacting them with hydroxylamine hydrochloride in mineral water at room temperature. This method is simple, economical, and environmentally friendly. The presence of dissolved minerals in the water is thought to facilitate the reaction. Given the successful application of this method to a range of substituted benzaldehydes, it is highly probable that it could be adapted for the synthesis of this compound.

Targeted Functionalization of this compound

The presence of multiple functional groups—a phenolic hydroxyl, a nitro group, and an oxime moiety—makes this compound an excellent substrate for further chemical derivatization.

Regioselective O-Alkylation and O-Acylation for Oxime Ether and Ester Analogues

The oxime group of this compound can be selectively functionalized at the oxygen atom to yield oxime ethers and esters. This requires regioselective reactions that target the oxime hydroxyl group over the phenolic hydroxyl group.

O-Alkylation: The synthesis of oxime ethers can be achieved through the O-alkylation of the oxime with alkyl halides in the presence of a base. The choice of base and reaction conditions is crucial to ensure regioselectivity. A milder base might preferentially deprotonate the more acidic phenolic hydroxyl group, leading to O-alkylation at that position. Therefore, to achieve selective O-alkylation of the oxime, protection of the phenolic hydroxyl group might be necessary, or the use of specific reaction conditions that favor the nucleophilicity of the oxime oxygen.

O-Acylation: Similarly, O-acylation of the oxime can be carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The regioselectivity of this reaction would also be a key consideration. The relative acidity and nucleophilicity of the phenolic and oxime hydroxyl groups will determine the site of acylation.

Incorporation into Polymeric Architectures: Synthesis of Oxime-Formaldehyde Copolymers

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a reactive oxime group, makes it a suitable monomer for the synthesis of copolymers.

Research on the synthesis of terpolymers based on the structurally similar p-hydroxybenzaldehyde oxime, formaldehyde (B43269), and various substituted acetophenones has been reported. researchgate.net In this work, the p-hydroxybenzaldehyde oxime was first synthesized and then copolymerized with formaldehyde and a comonomer in the presence of a catalyst. The resulting terpolymers exhibited interesting properties, suggesting that similar polymeric materials could be prepared from this compound.

The synthesis of an oxime-formaldehyde copolymer from this compound would likely proceed via a condensation polymerization reaction. The phenolic hydroxyl group and the activated aromatic ring positions would react with formaldehyde to form a cross-linked polymer network. The oxime and nitro functionalities would be incorporated into the polymer backbone, imparting specific chemical and physical properties to the resulting material.

A study on the synthesis and characterization of 2,4-dihydroxybenzaldehydeoxime-formaldehyde polymers provides a relevant synthetic protocol. ias.ac.in In this procedure, the oxime is condensed with formaldehyde in the presence of an acid catalyst. The molar ratio of the reactants was found to influence the molecular weight of the resulting polymer. A similar approach could be envisioned for the polymerization of this compound with formaldehyde. The reaction would likely involve heating the monomers in the presence of an acid or base catalyst. The resulting polymer would then be isolated and characterized to determine its structure and properties.

The following table outlines the reactants that would be involved in the synthesis of such a copolymer.

| Reactant | Role |

| This compound | Monomer |

| Formaldehyde | Cross-linking agent |

| Acid or Base | Catalyst |

Preparation of Advanced Synthetic Intermediates for Downstream Chemical Transformations

This compound is a versatile substrate in organic synthesis, possessing multiple reactive sites—the phenolic hydroxyl, the aromatic nitro group, and the oxime functional group. This trifecta of functionality allows for its elaboration into a wide array of advanced synthetic intermediates, which are pivotal precursors for complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other highly substituted aromatic systems. The strategic manipulation of these functional groups opens pathways to diverse downstream chemical transformations.

The primary routes for derivatization involve transformations of the oxime moiety, modification of the phenolic hydroxyl group, and reduction of the nitro group. Each of these approaches yields a distinct class of intermediates with unique reactivity profiles, making this compound a valuable starting material for building molecular complexity.

Transformations Involving the Oxime Functional Group

The oxime group is not merely a stable derivative of the parent aldehyde but an active participant in generating further molecular diversity. Its primary transformations lead to the formation of O-ethers, nitrones, and nitrile oxides, which are key intermediates for constructing larger molecular frameworks.

O-Alkylation to Form Oxime Ethers: The hydroxyl group of the oxime can be readily alkylated or arylated to produce oxime ethers. These derivatives are not only more stable but also serve as important synthons in their own right for creating heterocyclic systems like isoxazoles, azepines, and pyrazines. researchgate.net The reaction typically proceeds by deprotonation of the oxime hydroxyl group with a suitable base, followed by nucleophilic substitution with an alkyl halide. A general method for the synthesis of hydroxybenzaldoxime O-ethers involves the acid-catalyzed reaction of a hydroxybenzaldehyde with a ketoxime O-ether, demonstrating a transoximation approach. google.com

Table 1: Representative Synthesis of a Hydroxybenzaldoxime O-Ether

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product | Yield | Reference |

| 4-Hydroxybenzaldehyde (B117250) | Methyl isobutyl ketoxime O-methyl ether | 50% H₂SO₄ | 100°C | 4-Hydroxy-benzaldoxime O-methyl ether | 93% | google.com |

This table illustrates a transoximation method applicable for creating O-ethers from hydroxybenzaldehydes.

Conversion to Nitrones for 1,3-Dipolar Cycloadditions: Nitrones are powerful 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to furnish five-membered heterocyclic rings, such as isoxazolidines. wikipedia.orgresearchgate.net While direct oxidation of an oxime to a nitrone is not standard, nitrones are typically generated by the condensation of N-substituted hydroxylamines with aldehydes or ketones. wikipedia.orgorganic-chemistry.org Therefore, the parent 4-hydroxy-3-nitrobenzaldehyde can be directly reacted with an N-substituted hydroxylamine to yield the corresponding nitrone. These nitrone intermediates, derived from the benzaldehyde (B42025) precursor, are then used in situ for subsequent cycloaddition reactions. researchgate.net

Table 2: Representative Nitrone Formation and Cycloaddition

| Aldehyde | Hydroxylamine Derivative | Dipolarophile | Product Class | Reference |

| Substituted Benzaldehyde | N-phenyl hydroxylamine | 4-amino antipyrene | Isoxazolidine | researchgate.net |

This table outlines the general components for a 1,3-dipolar cycloaddition reaction involving a nitrone generated from a substituted benzaldehyde.

Generation of Nitrile Oxides: Another critical transformation of the oxime group is its conversion to a nitrile oxide. Nitrile oxides are also highly reactive 1,3-dipoles used in cycloaddition reactions, typically to form isoxazoles or isoxazolines. researchgate.net This transformation can be achieved by treating the aldoxime with an oxidizing agent. Modern methods can generate these reactive species under mild conditions, for instance, through photolysis of precursor oxime esters, enabling catalyst-free cycloadditions. researchgate.net

Transformations Involving the Nitro Group

The aromatic nitro group is a versatile functional handle, primarily utilized through its reduction to an amine or a hydroxylamine, which dramatically alters the electronic properties of the aromatic ring and introduces a new nucleophilic center.

Reduction to an Amino Group: The reduction of an aromatic nitro group to an aniline (B41778) is one of the most fundamental transformations in organic synthesis. wikipedia.org This conversion can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., with Pd/C or Raney nickel) or metal-based reductants like iron powder in acidic medium. wikipedia.orgthieme-connect.de The resulting intermediate, 4-hydroxy-3-aminobenzaldehyde oxime, is a highly functionalized molecule. The newly formed amino group can serve as a nucleophile, be diazotized to form a reactive diazonium salt, or act as a directing group in further electrophilic aromatic substitutions. The key challenge and advantage lie in the chemoselective reduction of the nitro group while preserving the oxime and phenolic hydroxyl functionalities. organic-chemistry.org

Table 3: Common Reagents for Aromatic Nitro Group Reduction

| Reagent System | Conditions | Product | Key Feature | Reference |

| Fe / Acid (e.g., Acetic Acid) | Reflux | Amine | Classic, cost-effective method | wikipedia.org |

| Catalytic Hydrogenation (H₂, Pd/C) | Varies | Amine | Clean, high-yielding | wikipedia.org |

| HSiCl₃ / Tertiary Amine | Mild | Amine | Metal-free reduction | organic-chemistry.org |

| Zinc Dust / NH₄Cl | Aqueous | Hydroxylamine | Partial reduction | wikipedia.org |

This table summarizes common methods for the reduction of aromatic nitro compounds to amines or hydroxylamines.

Partial Reduction to a Hydroxylamine: Under controlled conditions, the nitro group can be partially reduced to an N-arylhydroxylamine using reagents such as zinc dust in aqueous ammonium (B1175870) chloride. wikipedia.orgmdpi.com These hydroxylamine intermediates are valuable in their own right and can be used in the synthesis of other nitrogen-containing heterocycles. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional structure of a molecule in the solid state. Although a crystal structure for the title compound is not available, data from closely related structures allow for a robust prediction of its key structural features.

The molecular conformation of 4-Hydroxy-3-nitrobenzaldehyde (B41313) oxime is expected to be largely planar, a feature common to substituted benzene (B151609) derivatives. Analysis of the related compound, (E)-4-Nitrobenzaldehyde oxime, reveals that the planes containing the oxime (CNO) and nitro (ONO) groups are nearly coplanar with the benzene ring, with dihedral angles of 5.47(5)° and 8.31(5)°, respectively. rsc.orgnih.gov A similar planarity would be expected for 4-Hydroxy-3-nitrobenzaldehyde oxime, facilitating electronic conjugation across the molecule.

Geometric parameters (bond lengths and angles) can also be inferred. The C=N bond of the oxime group and the N-O bond of the hydroxylamine (B1172632) moiety are defining characteristics. In (E)-4-Nitrobenzaldehyde oxime, the key bond lengths are approximately 1.401 Å for O-N and 1.460 Å for C-C7 (the bond between the ring and the oxime carbon). rsc.org The introduction of a hydroxyl group at the C4 position is not expected to dramatically alter these fundamental parameters.

Table 1: Selected Geometric Parameters for the Analogous Compound (E)-4-Nitrobenzaldehyde oxime

| Parameter | Value (Å or °) |

|---|---|

| O3–N2 | 1.401 (3) Å |

| C3–C7 | 1.460 (3) Å |

| N1–O2 | 1.202 (3) Å |

| N1–O1 | 1.210 (3) Å |

| C3–C7–N2–O3 | 179.1 (2) ° |

Data sourced from a study on (E)-4-Nitrobenzaldehyde oxime. rsc.org

Oximes can exist as two possible stereoisomers, (E) and (Z), based on the orientation of the hydroxyl group relative to the rest of the molecule across the C=N double bond. For oximes derived from aromatic aldehydes, the (E) isomer is generally more stable and predominantly formed during synthesis. nih.gov The single-crystal X-ray analysis of 4-nitrobenzaldehyde (B150856) oxime confirms it exists exclusively in the (E) configuration, with a C3—C7—N2—O3 torsion angle of 179.1(2)°. rsc.orgnih.gov It is highly probable that this compound also adopts the more stable (E) configuration.

The hydrogen bonding network is a critical feature of the supramolecular structure. Based on analogous compounds, this compound is expected to exhibit both intramolecular and intermolecular hydrogen bonds.

Intramolecular (O–H⋯O) Hydrogen Bonding: The precursor molecule, 4-Hydroxy-3-nitrobenzaldehyde, features a significant intramolecular hydrogen bond between the phenolic hydroxyl group (at C4) and an oxygen atom of the adjacent nitro group (at C3). ontosight.ai This interaction forms a stable six-membered ring and is a dominant feature that would be preserved in the oxime derivative.

Intermolecular (O–H⋯N) Hydrogen Bonding: In the crystal structure of (E)-4-Nitrobenzaldehyde oxime, molecules are linked into centrosymmetric dimers by intermolecular O–H⋯N hydrogen bonds between the oxime's hydroxyl group and the nitrogen atom of a neighboring oxime. rsc.orgnih.govscienceopen.com This interaction results in a characteristic R₂²(6) graph-set motif. scienceopen.com A similar intermolecular hydrogen bonding pattern is anticipated for this compound, connecting the molecules into dimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the oxime proton (CH=N), and the two hydroxyl protons (-NOH and Ar-OH). The ¹³C NMR spectrum will correspondingly show signals for each unique carbon atom.

The chemical shifts for the precursor, 4-Hydroxy-3-nitrobenzaldehyde, and related nitrobenzaldehyde oximes provide a basis for assignment. chemicalbook.comnih.govrsc.org For instance, the aldehyde proton in the precursor appears far downfield, a signal that would be replaced by the oxime proton signal (CH=N) in the target molecule, typically observed around 8.1-8.3 ppm. rsc.org The aromatic region would show an ABC system characteristic of a 1,2,4-trisubstituted benzene ring. The electron-withdrawing nitro group and electron-donating hydroxyl group will significantly influence the precise shifts of these aromatic protons.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Related Compounds

| Compound | Solvent | Aromatic Protons (ppm) | Oxime/Aldehyde Proton (ppm) | Hydroxyl Proton (ppm) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde oxime | CDCl₃ | 7.76-7.78 (q, 2H), 8.25-8.28 (q, 2H) | 8.22 (s, 1H) | - |

| 3-Nitrobenzaldehyde oxime | DMSO-d₆ | 7.71 (t, 1H), 8.05-8.06 (m, 1H), 8.21-8.24 (m, 1H), 8.42 (s, 1H) | 8.34 (s, 1H) | 11.66 (s, 1H) |

| 4-Hydroxy-3-nitrobenzaldehyde | - | Spectrum available chemicalbook.comnih.gov | ~10.0 (s, 1H) | - |

Data sourced from The Royal Society of Chemistry and ChemicalBook. chemicalbook.comnih.govrsc.org

In the ¹³C NMR spectrum, the carbon of the oxime group (CH=N) is expected in the 145-150 ppm range. The aromatic carbons will have shifts influenced by the attached substituents, with the carbon bearing the nitro group (C3) being shifted downfield and the carbon with the hydroxyl group (C4) shifted upfield relative to unsubstituted benzene.

Compound Index

Two-Dimensional NMR Techniques for Comprehensive Structural Proof

While one-dimensional NMR provides initial data on proton and carbon environments, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural confirmation of this compound. Techniques such as COSY, HSQC, and HMBC provide a detailed map of connectivity within the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily show cross-peaks between the adjacent protons on the aromatic ring (H-2 with H-6, and H-6 with H-5), confirming their positions relative to one another. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). It would definitively link each aromatic proton signal (H-2, H-5, H-6) and the oxime methine proton (H-7) to their corresponding carbon signals (C-2, C-5, C-6, and C-7). sdsu.eduyoutube.com

The oxime proton (H-7) showing a correlation to the aromatic carbon C-1, confirming the attachment of the oxime group to the ring.

The aromatic proton H-2 showing correlations to C-4 and C-6.

The aromatic proton H-6 showing correlations to C-1, C-2, and C-4.

The phenolic hydroxyl proton (4-OH) potentially showing a correlation to C-3, C-4, and C-5.

The oxime hydroxyl proton (=N-OH) showing correlations to C-7. youtube.comyoutube.com

These combined techniques allow for the complete and unambiguous assignment of all proton and carbon signals, providing definitive proof of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Expected HMBC Correlations (from ¹H) |

| 1 | - | ~130 | H-2, H-6, H-7 |

| 2 | ~8.2 | ~125 | C-1, C-3, C-4, C-6 |

| 3 | - | ~140 | H-2, H-5, 4-OH |

| 4 | - | ~155 | H-2, H-5, H-6, 4-OH |

| 5 | ~7.2 | ~118 | C-1, C-3, C-4, C-6 |

| 6 | ~7.7 | ~128 | C-1, C-2, C-4, C-5 |

| 7 (CH=N) | ~8.1 | ~148 | C-1, N-OH |

| 4-OH | ~11.0 | - | C-3, C-4, C-5 |

| =N-OH | ~11.5 | - | C-7 |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy provides critical information about the functional groups present in the molecule and the nature of their chemical bonds. ksu.edu.sa

Identification of Characteristic Vibrational Modes for Oxime, Hydroxyl, and Nitro Functional Groups

The FTIR and Raman spectra of this compound are dominated by the characteristic vibrations of its three key functional groups. By comparing with spectra from analogous compounds like o-nitrobenzaldehyde oxime and various nitrophenols, these modes can be reliably assigned. elixirpublishers.comlongdom.orgnih.gov

Oxime Group (-CH=N-OH): The C=N stretching vibration typically appears in the 1680-1620 cm⁻¹ region. The N-O stretch is expected around 960-930 cm⁻¹, and the O-H bending vibration is found in the 1440-1260 cm⁻¹ range.

Hydroxyl Group (-OH): The phenolic O-H stretching vibration is a key feature. In the absence of hydrogen bonding, it would appear as a sharp band around 3600 cm⁻¹. However, as discussed below, intramolecular hydrogen bonding significantly alters this band. The C-O stretching of the phenol (B47542) group is typically observed in the 1260-1180 cm⁻¹ region.

Nitro Group (-NO₂): The nitro group has two highly characteristic stretching vibrations: the asymmetric stretch (ν_as) typically found in the 1560-1520 cm⁻¹ range, and the symmetric stretch (ν_s) in the 1360-1320 cm⁻¹ range. elixirpublishers.com Bending and rocking modes appear at lower frequencies.

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |

| Hydroxyl | O-H Stretch (Intramolecularly H-bonded) | 3300-3100 (broad) | elixirpublishers.comnih.gov |

| Aromatic | C-H Stretch | 3100-3000 | elixirpublishers.com |

| Oxime | C=N Stretch | 1680-1620 | youtube.com |

| Nitro | Asymmetric NO₂ Stretch | 1560-1520 | elixirpublishers.comlongdom.org |

| Aromatic | C=C Ring Stretch | 1600-1450 | longdom.org |

| Nitro | Symmetric NO₂ Stretch | 1360-1320 | elixirpublishers.com |

| Phenol | C-O Stretch | 1260-1180 | nih.gov |

| Oxime | N-O Stretch | 960-930 | youtube.com |

Spectroscopic Signatures of Hydrogen Bonding Interactions

A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) at position 4 and an oxygen atom of the ortho nitro group (-NO₂) at position 3. This interaction is confirmed in the parent aldehyde by crystallographic studies. nih.gov This hydrogen bond creates a stable six-membered pseudo-ring.

Its signature in the FTIR spectrum is a pronounced broadening and shift of the O-H stretching band to a much lower frequency (e.g., 3300-3100 cm⁻¹) from the typical "free" hydroxyl region (~3600 cm⁻¹). elixirpublishers.comnih.gov This shift indicates a weakening of the O-H bond as its electron density is shared with the nitro group oxygen. Additionally, intermolecular hydrogen bonding can occur between the oxime's hydroxyl group (=N-OH) of one molecule and the nitro or hydroxyl oxygen of a neighboring molecule in the solid state, leading to further complexity and broadening of bands in the hydroxyl stretching region. nih.gov

Electronic Spectroscopy (Ultraviolet-Visible)

UV-Vis spectroscopy probes the electronic transitions within the molecule, which are directly related to its conjugated π-system and the nature of its substituents.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to different electronic transitions. Based on studies of related nitrobenzaldehydes and nitrophenols, these can be assigned as follows: rsc.orgresearchgate.net

π → π* Transitions: These are typically strong absorptions. A high-energy transition is expected around 250 nm, corresponding to excitations within the benzene ring and nitro group. A second, lower-energy π → π* band is anticipated at a longer wavelength, likely above 300 nm, due to the extended conjugation across the entire molecule. rsc.org

n → π* Transitions: These transitions, which involve promoting a non-bonding electron (from an oxygen or nitrogen lone pair) to an anti-bonding π* orbital, are generally much weaker than π → π* transitions. They are expected to appear as a low-intensity shoulder or a distinct weak band at the longest wavelength region of the spectrum, typically around 350 nm, often overlapping with the tail of the stronger π → π* band. rsc.orgresearchgate.net

Table 3: Predicted Electronic Transitions and Absorption Maxima (λ_max)

| Transition Type | Chromophore | Expected λ_max (nm) | Relative Intensity | Source |

| π → π | Benzene Ring / Nitro Group | ~250 | Strong | rsc.org |

| π → π | Extended Conjugated System | ~320-340 | Moderate-Strong | nsf.gov |

| n → π* | C=O, N=O, C=N moieties | ~350-380 | Weak | rsc.orgresearchgate.net |

Correlation between Molecular Structure and Electronic Absorption Properties

The electronic absorption properties of this compound are a direct consequence of its molecular structure. The benzene ring is substituted with a powerful electron-donating group (EDG), the hydroxyl group, and two electron-withdrawing groups (EWG), the nitro and oxime groups.

This "push-pull" arrangement, where the -OH group pushes electron density into the ring and the -NO₂ and -CH=NOH groups pull it out, significantly extends the π-conjugated system. This extension lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, less energy is required for the main π → π* electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to benzene or its monosubstituted derivatives. nsf.gov

The intramolecular hydrogen bond further enhances this effect by locking the -OH and -NO₂ groups into a planar conformation with the ring, which maximizes orbital overlap and delocalization of the π-electrons. This increased planarity and conjugation contribute to the red shift of the absorption bands, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Ion and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing mass measurements with high accuracy and precision, it allows for the calculation of a unique molecular formula, thereby distinguishing the compound from isobaric interferences.

Precise Molecular Ion Determination

The molecular formula for this compound is established as C₇H₆N₂O₄. The theoretical exact mass, calculated from the sum of the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16), provides a benchmark for experimental verification. The formation of the oxime introduces a hydroxylamine moiety to the aldehyde group of 4-Hydroxy-3-nitrobenzaldehyde.

The expected outcome of an HRMS analysis would be the detection of the protonated molecule, [M+H]⁺, with a measured m/z value that closely matches the calculated theoretical value, typically within a few parts per million (ppm) error.

Interactive Data Table: Molecular Ion Data

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) |

| This compound | C₇H₆N₂O₄ | 182.0328 | 183.0406 |

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments, often performed with techniques like electrospray ionization (ESI), are crucial for elucidating the structure of a molecule by analyzing its fragmentation patterns. In a typical ESI-MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structural components.

Although specific experimental fragmentation data for this compound is not available in the provided search results, a predictive analysis based on the fragmentation of similar nitroaromatic and oxime-containing compounds can be proposed. Key fragmentation pathways would likely involve:

Loss of small molecules: Neutral losses such as water (H₂O), nitric oxide (NO), and nitrogen dioxide (NO₂) are common for nitroaromatic compounds.

Cleavage of the oxime bond: The C=N-OH linkage can undergo cleavage.

Ring fragmentation: The aromatic ring itself can break apart, leading to smaller charged fragments.

Interactive Data Table: Plausible Fragmentation Patterns

Based on the general fragmentation behavior of related structures, the following table outlines potential fragment ions that could be observed in the high-resolution mass spectrum of this compound.

| Proposed Fragment | Neutral Loss | Fragment m/z (approx.) |

| [M+H - H₂O]⁺ | H₂O | 165.03 |

| [M+H - NO]⁺ | NO | 153.04 |

| [M+H - NO₂]⁺ | NO₂ | 137.04 |

| [M+H - H₂O - NO]⁺ | H₂O, NO | 135.03 |

| [C₆H₄NO₂]⁺ | C H₃N O₂ | 122.02 |

| [C₆H₅O]⁺ | C H N₂O₃ | 93.03 |

It is imperative to note that the precise m/z values and the relative abundance of these fragments would need to be confirmed through experimental high-resolution tandem mass spectrometry. Such detailed research findings are essential for the definitive structural characterization of this compound.

Based on a thorough review of available scientific literature, there is no specific research focusing on the computational and theoretical investigation of the compound This compound . The required data for a detailed analysis according to the provided outline—including specific DFT/B3LYP calculations, MEP mapping, FMO analysis, hydrogen bonding energetics, and NLO properties for this exact molecule—is not present in the public domain research.

While studies have been conducted on related compounds such as 4-Hydroxy-3-nitrobenzaldehyde and 4-nitrobenzaldehyde oxime , the user's explicit instruction to focus solely on This compound and not introduce any information outside of this specific compound prevents the use of data from these analogues. Extrapolating findings from different molecules would be scientifically inaccurate and would violate the core requirements of the request.

Consequently, it is not possible to generate the requested article with scientifically accurate and specific research findings for each outlined section.

Computational Chemistry and Theoretical Investigations

Structure-Property Relationships Derived from Computational Models

Computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its inherent chemical and physical properties. For 4-Hydroxy-3-nitrobenzaldehyde (B41313) oxime, theoretical investigations, particularly those employing Density Functional Theory (DFT), offer deep insights into its geometry, electronic landscape, and reactivity. While direct computational studies on 4-Hydroxy-3-nitrobenzaldehyde oxime are not extensively available in the literature, a comprehensive analysis of the closely related compound, 4-nitrobenzaldehyde (B150856) oxime, using DFT at the B3LYP/6-311++G(d,p) level of theory, provides a robust model for elucidating these relationships. nih.gov The principles and findings from this analog are largely transferable due to the shared core structure.

The optimized molecular geometry, including key bond lengths and angles, is the foundation for understanding its properties. Computational models for 4-nitrobenzaldehyde oxime reveal a planar conformation for the benzene (B151609) ring, with the nitro (NO2) and oxime (CH=NOH) groups exhibiting slight dihedral angles with respect to the ring. nih.govnih.gov The oxime group is predicted to be in the more stable E configuration. nih.gov The introduction of a hydroxyl (-OH) group at the 4-position and a nitro group at the 3-position in the target molecule, this compound, would further influence the electronic distribution and geometry through inductive and resonance effects, though the fundamental planar structure is expected to be maintained.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and reactive. For 4-nitrobenzaldehyde oxime, the HOMO is primarily localized over the benzene ring and the oxime group, while the LUMO is concentrated on the nitro group and the ring. nih.gov This distribution indicates that the benzene ring and oxime are the primary sites for electron donation (nucleophilic attack), whereas the nitro group is the primary site for electron acceptance (electrophilic attack). The calculated HOMO-LUMO energy gap for 4-nitrobenzaldehyde oxime provides a quantitative measure of its kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In studies of related compounds like 4-hydroxybenzaldehyde (B117250), the MEP surface shows negative potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as sites for electrophilic attack. mdpi.com Conversely, positive potential (blue) is found around the hydrogen atoms. For this compound, the MEP would similarly show a highly negative potential around the oxygen atoms of the nitro, hydroxyl, and oxime groups, making these the most electron-rich areas. nih.govmdpi.com The hydrogen of the hydroxyl group would be a region of high positive potential.

Theoretical calculations also allow for the prediction of various spectroscopic properties. The vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) calculated for 4-nitrobenzaldehyde oxime show excellent agreement with experimental data, validating the accuracy of the computational methods used. nih.gov These theoretical spectra aid in the structural elucidation and characterization of the compound. For instance, the calculated vibrational frequencies can be assigned to specific bond stretching, bending, and torsional modes within the molecule, providing a detailed picture of its dynamic behavior.

The following tables summarize key computational data derived from theoretical studies on 4-nitrobenzaldehyde oxime, which serves as a model for understanding this compound.

Table 1: Calculated Frontier Molecular Orbital Energies for 4-Nitrobenzaldehyde Oxime

| Parameter | Energy (eV) |

| HOMO Energy | -7.21 |

| LUMO Energy | -2.69 |

| HOMO-LUMO Gap (ΔE) | 4.52 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. nih.gov

Table 2: Selected Calculated Geometrical Parameters for 4-Nitrobenzaldehyde Oxime

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| O-H (oxime) | 0.965 | - |

| C=N (oxime) | 1.282 | - |

| N-O (oxime) | 1.393 | - |

| C-C (ring avg.) | 1.390 | - |

| C-N (nitro) | 1.472 | - |

| N-O (nitro avg.) | 1.231 | - |

| C-C-N-O (nitro dihedral) | - | 179.9 |

| C-C-C-N (oxime dihedral) | - | 179.8 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. nih.gov

Chemical Reactivity and Mechanistic Studies

Reaction Mechanism of Oxime Formation

The synthesis of 4-Hydroxy-3-nitrobenzaldehyde (B41313) oxime proceeds through the condensation reaction of 4-Hydroxy-3-nitrobenzaldehyde with hydroxylamine (B1172632). wikipedia.org This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step.

Thermodynamically, the formation of the oxime is generally favored, although the reversibility of the reaction means that the position of the equilibrium can be influenced by the reaction conditions.

The condensation reaction to form an oxime is subject to both acid and base catalysis. ncert.nic.in

Acid Catalysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the weakly basic hydroxylamine. ncert.nic.in However, at very low pH, the hydroxylamine itself can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. Therefore, the reaction rate is typically maximal in weakly acidic conditions.

Base Catalysis: A base can deprotonate hydroxylamine, increasing its nucleophilicity. The generated anion is a much stronger nucleophile and readily attacks the carbonyl carbon. ncert.nic.in The reaction involving 4-Hydroxy-3-nitrobenzaldehyde can be carried out using reagents like hydroxylamine hydrochloride in the presence of a base such as sodium acetate (B1210297). nih.gov

The formation of a tetrahedral intermediate is a key step in the oximation reaction. youtube.comyoutube.com This intermediate, also known as a carbinolamine, is typically unstable and readily undergoes dehydration to form the final oxime product. youtube.com Direct observation and characterization of this transient species can be challenging. However, its existence is supported by mechanistic studies and spectroscopic techniques. In the case of 4-Hydroxy-3-nitrobenzaldehyde oxime formation, the tetrahedral intermediate would feature the hydroxylamine moiety attached to the former carbonyl carbon, which is now sp3 hybridized. youtube.comyoutube.com The subsequent elimination of a water molecule, often facilitated by acid or base, leads to the formation of the C=N double bond of the oxime. youtube.com

Reactivity of the Nitro and Hydroxyl Substituents

The aromatic ring of this compound is decorated with two highly influential substituents, a nitro group and a phenolic hydroxyl group, which impart their own distinct reactivity to the molecule.

Reductive Functionalization of the Nitro Group

The selective reduction of the nitro group is a significant area of study, as it can lead to an amino group, opening pathways to a wide range of further functionalizations. The challenge lies in reducing the nitro group without affecting the oxime or other parts of the molecule.

Chemoselective reduction of a nitro group in the presence of other reducible functionalities like an aldehyde has been achieved by carefully choosing the reducing agent. acs.org For instance, while a powerful reductant like pinacol (B44631) borane (B79455) (HBpin) might reduce both the nitro and aldehyde groups, a milder agent like phenylsilane (B129415) (H₃SiPh) can allow for the smooth and selective reduction of the nitro moiety, leaving the aldehyde intact. acs.org This principle can be extended to this compound, where a selective reduction could yield 3-amino-4-hydroxybenzaldehyde (B3244675) oxime. This product could then be used in further synthetic applications, such as the construction of heterocyclic systems.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can participate in a variety of reactions, most notably etherification and esterification. nih.gov The acidity of this group is enhanced by the presence of the electron-withdrawing nitro group ortho to it. nih.gov

O-alkylation or O-benzylation of the hydroxyl group can be achieved under standard Williamson ether synthesis conditions. For example, reacting the molecule with an alkyl or benzyl (B1604629) halide in the presence of a base (like K₂CO₃ or NaH) would yield the corresponding ether. Such modifications are used to alter the molecule's solubility or to introduce new functionalities. mdpi.com This approach has been used to synthesize a series of (E)-benzaldehyde O-benzyl oxime derivatives from various substituted hydroxybenzaldehydes, demonstrating the feasibility of reacting the phenolic -OH group while the oxime moiety remains intact. mdpi.com

Exploration of Oxime Anions as Hydroxide (B78521) Surrogates (e.g., in phenol (B47542) synthesis)

While oximes are well-known for the reactivity of their C=N-OH group, the corresponding oxime anions can act as nucleophiles. The concept of using oxime anions as hydroxide surrogates is an interesting synthetic strategy. However, there is limited specific research available demonstrating the use of the this compound anion in this capacity, particularly for phenol synthesis. In related compounds like (E)-4-Nitrobenzaldehyde oxime, the oxime group's reactivity is well-documented, often involving its conversion to other functional groups or its role in forming hydrogen-bonded dimers in the solid state. nih.gov The nucleophilic character of the oxime oxygen is fundamental to reactions like O-acylation and O-alkylation. drugbank.com

Photochemical Reactivity and Photophysical Processes

The photochemical behavior of this compound is expected to be influenced by both the nitroaromatic and the oxime moieties. Nitroaromatic compounds are known to undergo photochemical reactions, often involving the excitation of the nitro group. This can lead to photoreduction, where the nitro group is reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of a hydrogen-donating solvent.

Furthermore, the oxime functional group can undergo photochemical E/Z (syn/anti) isomerization around the C=N double bond upon irradiation with UV light. The high reactivity of some nitro-substituted quinolones is attributed to steric repulsion that disrupts the planarity of the molecule, making the nitroalkene moiety more susceptible to reactions, a principle that could be relevant under photochemical excitation. nih.gov While specific photophysical studies on this compound are not widely reported, the combination of these two chromophores suggests a rich potential for photochemical transformations.

Light-Induced Electron Transfer Mechanisms of Benzaldehyde (B42025) Oximes

The photosensitized reactions of benzaldehyde oximes have been investigated through both steady-state and laser flash photolysis methods, revealing complex mechanistic pathways. acs.orgnih.gov The reaction of a benzaldehyde oxime with a triplet sensitizer (B1316253), such as chloranil (B122849) (3CA), typically proceeds via an electron-transfer mechanism if the free energy for this process (ΔGET) is favorable. acs.orgacs.org This is generally the case for oximes with an oxidation potential below 2.0 V. nih.govacs.org

Product studies indicate that the photoinduced reactions of aldoximes can yield both the corresponding aldehyde and nitrile. acs.orgnih.gov The formation of the aldehyde is thought to proceed through an iminoxyl radical intermediate. acs.orgnih.gov This radical can be formed via two primary pathways depending on the oxidation potential of the oxime:

Electron Transfer-Proton Transfer (ET-PT): For oximes with low oxidation potentials, the reaction is initiated by an electron transfer to the excited sensitizer, forming an oxime radical cation. This is followed by a proton transfer to yield the iminoxyl radical. acs.orgacs.org

Hydrogen Atom Transfer (HAT): For oximes with higher oxidation potentials (greater than 2.0 V), a direct hydrogen atom transfer from the oxime's hydroxyl group to the excited sensitizer is the more likely mechanism. acs.orgacs.org This pathway is less dependent on the electronic nature of the substituents on the aromatic ring and more on the O-H bond strength, which is relatively constant across different benzaldehyde oximes. acs.org

The formation of nitriles is proposed to occur from an intermediate iminoyl radical, which can be generated through either direct hydrogen atom abstraction or an electron-transfer-proton-transfer sequence. acs.orgacs.org Notably, the presence of electron-accepting substituents on the benzene (B151609) ring of the benzaldehyde oxime favors the formation of the nitrile product. acs.org Given the presence of the electron-withdrawing nitro group in this compound, it is expected to favor the nitrile formation pathway under these conditions.

The table below summarizes the key mechanistic pathways in the photoinduced reactions of benzaldehyde oximes.

| Reaction Pathway | Intermediate | Favored by | Product |

| Electron Transfer-Proton Transfer (ET-PT) | Iminoxyl Radical | Low Oxidation Potential | Aldehyde |

| Hydrogen Atom Transfer (HAT) | Iminoxyl Radical | High Oxidation Potential | Aldehyde |

| Direct H-atom Abstraction / ET-PT | Iminoyl Radical | Electron-Accepting Substituents | Nitrile |

DNA and Protein Photocleavage by Oxime Esters

Oxime esters derived from aromatic aldehydes, such as derivatives of 4-nitrobenzaldehyde (B150856), have demonstrated significant potential in the photocleavage of biomolecules like DNA and proteins. arkat-usa.org The mechanism of this activity is rooted in the photochemical lability of the N-O bond in the oxime ester. arkat-usa.org

Upon irradiation, typically with UV-A light (e.g., 365 nm), the N-O bond undergoes homolysis, generating two key radical species: an iminyl radical and an oxygen-centered radical (aroyloxyl or alkyloxyl). arkat-usa.org Research suggests that the oxygen-centered radical is the primary species responsible for attacking DNA. arkat-usa.org Aroyloxyl radicals, in particular, can react with DNA in a manner similar to the damage caused by hydroxyl radicals. arkat-usa.org

A study on novel oxime esters based on a 4-nitrobenzaldehyde template revealed their strong binding affinity for DNA and serum albumins (BSA and HSA). arkat-usa.org Furthermore, upon UV-A irradiation, these compounds were shown to induce significant photocleavage of both DNA and the proteins. arkat-usa.org For instance, certain isobutanoyl and 2-phenylpropanoyl conjugates of 4-nitrobenzaldehyde oxime esters exhibited considerable DNA photocleavage activity. arkat-usa.org

The potential for oxime esters to act as photodegrading agents for proteins has also been demonstrated. arkat-usa.org The same 4-nitrobenzaldehyde-derived oxime esters that were active against DNA also caused significant disruption of BSA and HSA upon irradiation. arkat-usa.org This dual activity highlights the potential of these compounds in photodynamic applications. arkat-usa.org

The table below presents data on the DNA photocleavage activity of some oxime esters derived from 4-nitrobenzaldehyde.

| Compound | Ester Moiety | DNA Photocleavage Activity (%) |

| 5a | Isobutanoyl | 57 |

| 5b | Aryloyl | Similar to 5c/5d |

| 5c | Isobutanoyl conjugate | Similar to 5b |

| 5d | 2-Phenyl-propanoyl conjugate | Similar to 5b |

| 9a | Not specified in source | up to 96 |

Data extracted from a study on 4-nitrobenzaldehyde and 9,10-anthraquinone-2-carboxaldehyde derived oxime esters. The specific structures of compounds 5a-d and 9a are detailed in the source publication. arkat-usa.org

Biological Activities and Pharmacological Potential

Antimicrobial Properties

The presence of hydroxyl and nitro groups on the benzene (B151609) ring of 4-Hydroxy-3-nitrobenzaldehyde (B41313) suggests its potential as an antimicrobial agent. Research has explored its efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy

While direct and extensive studies on the antibacterial properties of 4-Hydroxy-3-nitrobenzaldehyde oxime are limited, research on the parent compound, 4-Hydroxy-3-nitrobenzaldehyde, and its derivatives provides significant insights. Hydrazone derivatives of 4-hydroxy-3-nitrobenzaldehyde have been synthesized and evaluated for their antimicrobial activities. These studies indicate that the aroyl hydrazones of 4-hydroxy-3-methoxy-benzaldehyde exhibit notable activity against Staphylococcus aureus and Escherichia coli. The presence and position of hydroxyl groups are considered important for enhancing this antimicrobial activity rsc.org.

Furthermore, a related compound, 4-Nitrobenzaldehyde (B150856) oxime, has demonstrated antibacterial activity against both Staphylococcus aureus and Escherichia coli biosynth.com. Another related molecule, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), isolated from Hemidesmus indicus, has shown a minimum inhibitory concentration (MIC) of 1024 µg/ml against S. aureus. This compound is believed to exert its effect by targeting the bacterial cell membrane nih.gov.

Table 1: Antibacterial Activity of Related Benzaldehyde (B42025) Derivatives

| Compound | Test Organism | Activity | Source |

| 4-hydroxy-3-methoxy-benzaldehyde aroyl hydrazones | Staphylococcus aureus, Escherichia coli | Active | rsc.org |

| 4-Nitrobenzaldehyde oxime | Staphylococcus aureus, Escherichia coli | Active | biosynth.com |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | MIC: 1024 µg/ml | nih.gov |

Antifungal Activity

The antifungal potential of benzaldehyde derivatives has been an area of active investigation. Studies have revealed that the presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes tends to increase their antifungal activity. The proposed mechanism of action involves the disruption of cellular antioxidation processes in fungi nih.gov.

Specifically, derivatives of 4-Hydroxybenzaldehyde (B117250) have shown promise. A study on 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime esters indicated significant inhibition rates against various pathogenic fungi . This suggests that the oxime functional group, in combination with the substituted benzaldehyde structure, could be a key contributor to antifungal effects.

Anti-inflammatory Effects

4-Hydroxy-3-nitrobenzaldehyde has been reported to possess anti-inflammatory properties. This activity is attributed to its ability to inhibit the production of inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) biosynth.com.

The broader class of hydroxybenzaldehydes has also been studied for its anti-inflammatory potential. For instance, 4-hydroxybenzaldehyde has been shown to suppress the production of nitric oxide (NO) and the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages researchgate.net. Similarly, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) is recognized for its anti-inflammatory effects and is an important intermediate in the synthesis of various anti-inflammatory drugs nih.gov.

Antioxidant Activity

The chemical structure of 4-Hydroxy-3-nitrobenzaldehyde, featuring a phenolic hydroxyl group, suggests inherent antioxidant capabilities. The compound has been reported to exhibit antioxidant properties, which are often attributed to the ability of the hydroxyl and nitro groups to interact with and neutralize reactive oxygen species (ROS) ontosight.ai.

Supporting this, related hydroxybenzaldehyde compounds have demonstrated significant antioxidant activity. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde have been shown to increase intracellular antioxidant activity nih.gov. Furthermore, 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) has been identified as a potent antioxidant that can directly scavenge free radicals like DPPH and various reactive oxygen species nih.gov.

Anticancer and Cytotoxic Activities

The potential of nitrobenzaldehyde derivatives as anticancer agents has been highlighted in recent research. One innovative approach involves the use of nitrobenzaldehyde in photodynamic therapy. In this method, the compound is injected into a tumor and activated by UV light, leading to intracellular acidification and subsequent cancer cell death. This technique has shown potential against various cancer lines, including breast, prostate, and pancreatic cancers nih.gov.

Assessment of Cytotoxicity against Cancer Cell Lines

Specific hydroxybenzaldehyde derivatives have been evaluated for their cytotoxic effects on cancer cells. A study on di- and tri-hydroxybenzaldehydes demonstrated that 2,4,5-trihydroxybenzaldehyde (B1348259) (2,4,5-THBA) exhibits significant cytotoxicity against human leukemia HL-60 cells nih.gov.

Moreover, 4-Nitrobenzaldehyde oxime has been identified as a potent cytotoxic agent with significant anticancer activity against leukemia cells in culture biosynth.com. The proposed mechanism involves the 1,2-nitration of the benzene ring, which creates a reactive intermediate that can cause damage to cellular macromolecules like DNA biosynth.com.

Table 2: Cytotoxic Activity of Related Benzaldehyde Derivatives against Leukemia Cells

| Compound | Cell Line | Effect | Source |

| 2,4,5-trihydroxybenzaldehyde | Human leukemia HL-60 cells | Significant cytotoxicity | nih.gov |

| 4-Nitrobenzaldehyde oxime | Leukemia cells | Significant anticancer activity | biosynth.com |

Proposed Mechanisms of Action (e.g., Induction of DNA Strand Breaks)

While direct evidence for the induction of DNA strand breaks by this compound is not extensively documented in publicly available research, the presence of a nitroaromatic group in its structure is noteworthy. Nitroaromatic compounds are known to exert their biological effects through various mechanisms, including the potential to cause DNA damage. The nitro group can undergo metabolic reduction to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These reactive species can interact with cellular macromolecules, including DNA, potentially leading to strand breaks and other forms of genetic damage. Further investigation is required to specifically elucidate this mechanism for this compound.

Enzyme Modulation and Reactivation

The ability of this compound and its related compounds to interact with and modulate the activity of enzymes is a key area of its pharmacological potential.

Cholinesterase Reactivation in Organophosphate Poisoning

Organophosphate (OP) compounds are highly toxic substances that cause irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The standard treatment for OP poisoning includes the administration of an anticholinergic agent like atropine (B194438) and an AChE reactivator.

Oximes are a class of compounds that have been extensively studied and used as AChE reactivators. Their mechanism of action involves the nucleophilic attack of the oxime group on the phosphorus atom of the organophosphate bound to the active site of AChE. This displaces the organophosphate from the enzyme, thereby restoring its normal function. While many currently used reactivators are quaternary pyridinium (B92312) oximes, there is ongoing research into non-quaternary oximes which may have improved ability to cross the blood-brain barrier. Although direct studies on this compound for this specific application are limited in the available literature, its oxime functional group suggests a potential for this activity that warrants further investigation.

Inhibition of Key Metabolic Enzymes (e.g., 1-deoxy-d-xylulose-5-phosphate synthase)

The methylerythritol phosphate (B84403) (MEP) pathway is an essential metabolic pathway for the biosynthesis of isoprenoids in many pathogenic bacteria, making its enzymes attractive targets for the development of new antimicrobial agents. One of the key enzymes in this pathway is 1-deoxy-d-xylulose-5-phosphate synthase (DXP synthase).

Research has shown that hydroxybenzaldoximes can act as competitive inhibitors of DXP synthase from E. coli. These compounds compete with the natural substrate, d-glyceraldehyde (B118911) 3-phosphate (d-GAP). This inhibitory activity presents a promising avenue for the development of novel antibiotics. A study on a library of aryl mixed oximes identified trihydroxybenzaldoximes as reversible, low micromolar inhibitors of this enzyme. Although this study focused on a broader class of compounds, it highlights the potential of the hydroxybenzaldoxime scaffold, to which this compound belongs, as a starting point for designing DXP synthase inhibitors.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental for the design of more effective therapeutic agents.

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

For the inhibition of DXP synthase, the hydroxybenzaldoxime scaffold itself appears to be a key pharmacophoric element. The hydroxyl and oxime groups on the benzene ring are likely crucial for binding to the active site of the enzyme and exerting inhibitory effects. The specific substitution pattern on the aromatic ring, such as the presence and position of the nitro group in this compound, would further influence the binding affinity and inhibitory potency.

In the context of cholinesterase reactivation, the nucleophilicity of the oxime is a critical factor. The electronic properties of the substituents on the benzaldehyde ring can significantly impact this nucleophilicity. The electron-withdrawing nature of the nitro group in this compound would be expected to influence the reactivity of the oxime group.

Design Principles for Enhanced Potency and Selectivity

To enhance the potency and selectivity of this compound and related compounds, several design principles can be applied. For the development of DXP synthase inhibitors, SAR studies would focus on modifying the substituents on the aromatic ring to optimize interactions with the enzyme's active site. This could involve varying the position and nature of the hydroxyl and nitro groups, as well as introducing other functional groups to improve binding and pharmacokinetic properties.

For cholinesterase reactivators, design efforts often focus on improving the ability of the oxime to penetrate the blood-brain barrier to reactivate AChE in the central nervous system. This might involve modifications to increase lipophilicity or to utilize specific transport mechanisms. Furthermore, optimizing the geometry and electronic properties of the oxime group is crucial for efficient reactivation of different types of organophosphate-inhibited AChE.

Advanced Applications and Future Research Directions

Medicinal Chemistry Applications

While oximes, as a class, are explored in medicinal chemistry, specific data for 4-Hydroxy-3-nitrobenzaldehyde (B41313) oxime is sparse.

A comprehensive search of scientific databases does not yield specific studies focused on the development of 4-Hydroxy-3-nitrobenzaldehyde oxime as an antibiotic, antidote, or anticancer chemotherapeutic agent. The oxime functional group is generally of interest in the development of antidotes for organophosphorus poisoning, but research has not been specifically published for this compound. Similarly, while other related nitroaromatic compounds and oximes have been investigated for antimicrobial and anticancer properties, dedicated research on the therapeutic activities of this compound is not apparent in the available literature.

Material Science and Polymer Chemistry

The application of this compound in material and polymer science appears to be an area that is not extensively researched.

There is no specific information available in the scientific literature regarding the use of this compound as a monomer or building block for the design of novel polymeric materials. While some suppliers may list it among materials for polymer science, concrete examples of polymers synthesized from this compound and their properties have not been published. cymitquimica.com

A review of published literature reveals no studies investigating the potential of this compound as a photoactive material for applications in photodynamic therapy or for use as a probe in biomedical imaging.

Chemo/Biosensors and Analytical Applications

Currently, there are no specific research articles or data available that describe the application of this compound in the development of chemosensors or biosensors. Its potential use in other analytical applications has also not been reported in the scientific literature.

Potential in Colorimetric and Spectroscopic Sensing Platforms

The inherent structural characteristics of this compound make it a promising candidate for the development of novel colorimetric and spectroscopic sensors. The aromatic ring substituted with a nitro group (a strong chromophore) and a hydroxyl group (an auxochrome) creates a conjugated system that absorbs light in the ultraviolet-visible spectrum. The introduction of the oxime group (-NOH) further enhances its potential as a chelating agent for various metal ions.

The principle behind its sensing capability lies in the alteration of its electronic properties upon binding with a target analyte, such as a metal ion. This interaction can lead to a distinct and observable change in the compound's absorption spectrum, resulting in a color change (colorimetric sensing) or a shift in absorbance maxima/minima (spectroscopic sensing). The hydroxyl and oxime groups can act in concert to form stable complexes with metal ions, providing selectivity and sensitivity to the sensing platform.

Table 1: Structural Features of this compound for Sensing Applications

| Functional Group | Role in Sensing | Potential Effect |

|---|---|---|

| Nitro Group (-NO2) | Electron-withdrawing group, Chromophore | Modulates the electronic properties and color of the compound. |

| Hydroxyl Group (-OH) | Auxochrome, Chelating site | Influences the absorption wavelength and participates in binding analytes. |

| Oxime Group (-C=N-OH) | Chelating site | Provides a coordination site for metal ions, enhancing selectivity. |

| Aromatic Ring | π-System Backbone | Forms the core conjugated system responsible for spectroscopic properties. |

Research in this area would focus on synthesizing the oxime and studying its spectral response to a variety of metal ions and other analytes to determine its selectivity and sensitivity profile.

Broader Applications in Organic Synthesis and Industrial Processes

Beyond sensing, this compound serves as a valuable intermediate and building block in broader synthetic and industrial contexts.

Protecting Group Chemistry for Carbonyl Compounds

In complex organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a reaction occurring elsewhere in the molecule. The oxime functional group is a well-established protecting group for aldehydes and ketones. learncbse.in Aldehydes and ketones react with hydroxylamine (B1172632) to form oximes, which are generally stable to a range of nucleophiles and bases. learncbse.in

The 4-Hydroxy-3-nitrobenzaldehyde can be converted to its oxime to protect the aldehyde functionality. This protected form can then undergo reactions at the hydroxyl or nitro groups. Subsequently, the aldehyde can be regenerated through hydrolysis, typically using mild acidic conditions. learncbse.in The electron-withdrawing nature of the nitro group can influence the stability of the oxime and the conditions required for its removal.

Table 2: Protecting Group Strategy Using Oxime Formation

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| Protection | Aldehyde to Oxime | Hydroxylamine (NH2OH) | Masks the reactive aldehyde group. learncbse.in |

| Deprotection | Oxime to Aldehyde | Dilute mineral acids (e.g., HCl) | Regenerates the original aldehyde after other synthetic steps are completed. learncbse.in |

Applications in the Synthesis of Dyes, Plastics, and Synthetic Fibers

The molecular structure of this compound makes it a potential precursor in the materials industry.

Dyes: Aromatic nitro compounds and phenols are fundamental building blocks in the synthesis of many commercial dyes. The parent compound, 4-hydroxy-3-nitrobenzaldehyde, can be a precursor for novel azo dyes through reduction of the nitro group to an amine, followed by diazotization and coupling reactions. researchgate.net Azo dyes are a dominant class of synthetic colorants used extensively in the textile industry. researchgate.net The oxime derivative could be similarly utilized or modified to create dyes with specific properties, such as improved lightfastness or different color profiles.